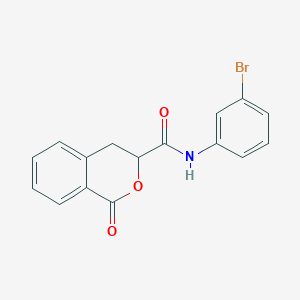

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a bromophenyl group attached to an isochromene core, which is further functionalized with a carboxamide group

Properties

IUPAC Name |

N-(3-bromophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-7,9,14H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIRBKZGAOVIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and phthalic anhydride.

Cyclization Reaction: The initial step involves the cyclization of phthalic anhydride with 3-bromobenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the isochromene core.

Amidation: The resulting isochromene intermediate is then subjected to amidation using an amine, such as ammonia or an amine derivative, to introduce the carboxamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

Coupling Reactions: The isochromene core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structural Overview

The compound features an isochromene core with a bromophenyl substitution and a carboxamide functional group. Its molecular formula is , and it possesses a molecular weight of approximately 348.16 g/mol. The presence of the bromine atom is believed to influence its chemical reactivity and biological properties significantly.

Medicinal Chemistry

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been investigated for several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Materials Science

In materials science, this compound is being explored for its electronic properties:

- Organic Semiconductors : The compound's unique structure allows it to be a suitable candidate for use in organic semiconductor applications. Its ability to form thin films could lead to advancements in organic photovoltaic devices.

Biological Research

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : It is utilized to study interactions with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity .

- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of antibiotic-resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:

N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares the bromophenyl group but has a different core structure, leading to distinct biological activities.

N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide: This compound also contains a bromophenyl group and has been studied for its potential as an indoleamine 2,3-dioxygenase inhibitor.

(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound features a bromophenyl group and a pyrazole moiety, and has been investigated for its antifungal and antibacterial activities.

The uniqueness of this compound lies in its specific isochromene core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(3-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound belonging to the isochromene derivative class. Its structure features a bromophenyl group attached to an isochromene core, functionalized with a carboxamide group. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

The molecular formula of this compound is C16H10BrNO3, with a molecular weight of approximately 344.16 g/mol. The compound's unique structure contributes to its chemical reactivity and biological properties.

This compound is believed to exert its biological effects through the inhibition of specific enzymes and receptors involved in key cellular processes. Preliminary studies suggest that it may inhibit cell proliferation by interacting with various molecular targets, potentially leading to anticancer effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with inflammation and oxidative stress .

Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, analogues of 3-phenyl-1H-isochromen-1-one demonstrated antioxidant activities that were 7-fold to 16-fold more potent than ascorbic acid in DPPH assays . This suggests that this compound may also possess similar antioxidant capabilities.

Antiplatelet Activity

Studies have shown that isochromene derivatives can inhibit platelet aggregation. The potential for this compound to act as an antiplatelet agent warrants further investigation. Some related compounds exhibited antiplatelet activity significantly greater than aspirin .

Anticancer Potential

The anticancer properties of isochromene derivatives are a significant area of interest. This compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation. Further research is needed to elucidate its specific targets and efficacy against different cancer types.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the isochromene family:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.